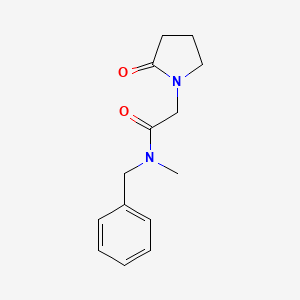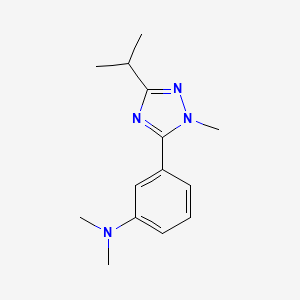
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITD-1 is a triazole-based small molecule inhibitor that has been shown to inhibit the activity of a key protein involved in the regulation of cell division and proliferation.
Mecanismo De Acción
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits the activity of TACC3 by binding to a specific region of the protein called the TACC domain. This binding prevents TACC3 from interacting with other proteins involved in the regulation of cell division and proliferation, leading to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have a selective inhibitory effect on TACC3, with little to no effect on other proteins involved in cell division and proliferation. This selectivity makes it a promising candidate for targeted cancer therapy. In addition, 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its selectivity for TACC3, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the potential side effects of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline and its long-term safety profile.
Direcciones Futuras
There are several future directions for research on 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline. One area of interest is the development of more soluble analogs of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline that can be more easily administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline treatment. Finally, more research is needed to fully understand the potential applications of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline in neurodegenerative diseases and other areas of medicine.
Métodos De Síntesis
The synthesis of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-(3-nitrophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with hydrazine hydrate to form 3-(3-amino-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carbaldehyde. The final step involves the reaction of this intermediate with N,N-dimethylaniline and sodium triacetoxyborohydride to form 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline.
Aplicaciones Científicas De Investigación
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in cancer research. The protein that 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits, called TACC3, is overexpressed in many types of cancer and is involved in the regulation of cell division and proliferation. Inhibition of TACC3 by 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to significantly reduce the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has also been studied for its potential applications in neurodegenerative diseases, as TACC3 has been implicated in the regulation of axon growth and regeneration.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-10(2)13-15-14(18(5)16-13)11-7-6-8-12(9-11)17(3)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMVQMXKHYYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2=CC(=CC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)
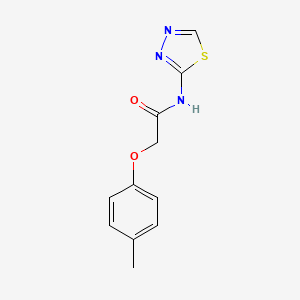

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)
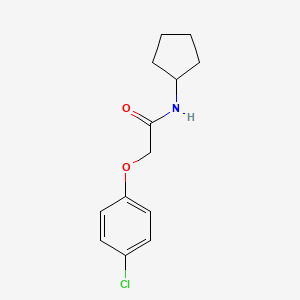
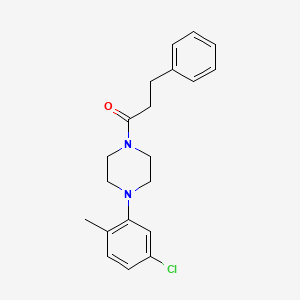
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
